N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Phenylbutanamide: The pyrazole derivative is then coupled with a phenylbutanamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amides.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide: shares similarities with other pyrazole derivatives such as:
Uniqueness
Structural Features: The presence of both a pyrazole ring and a phenylbutanamide moiety makes it unique.
Biological Activity: Its specific interactions with biological targets can differ from other pyrazole derivatives, providing unique therapeutic potentials.
Properties
CAS No. |
1207022-96-5 |
---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.364 |
IUPAC Name |
4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24) |
InChI Key |
ODLBDHKHPMEBAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
solubility |
soluble |
Origin of Product |
United States |
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